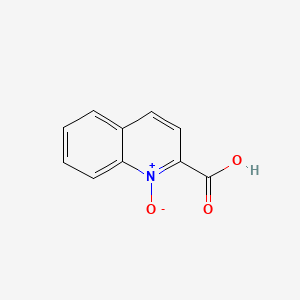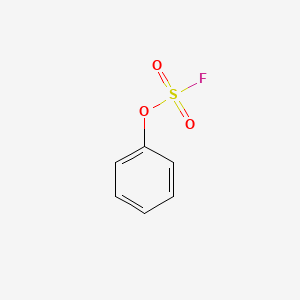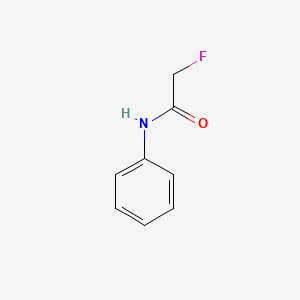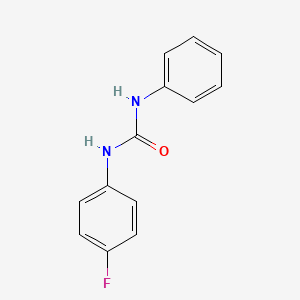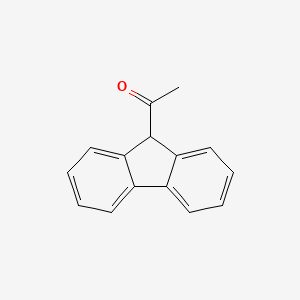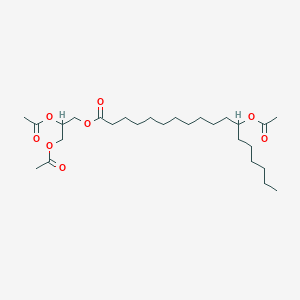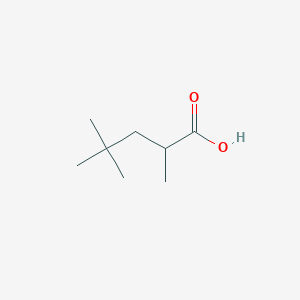
Monosodium glutarate
Vue d'ensemble
Description
Monosodium glutarate is a sodium salt of glutaric acid, a naturally occurring dicarboxylic acid. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. This compound is similar to monosodium glutamate, but it is derived from glutaric acid instead of glutamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monosodium glutarate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins in the presence of hydrochloric acid, which breaks down the proteins into their constituent amino acids, including glutaric acid.
Chemical Synthesis: this compound can also be synthesized through the chemical reaction of glutaric anhydride with sodium hydroxide.
Bacterial Fermentation: Another method involves the bacterial fermentation of starch or molasses.
Industrial Production Methods
The majority of this compound production is done through bacterial fermentation due to its cost-effectiveness and efficiency. The fermentation process involves the use of genetically modified bacteria that can efficiently convert starch or molasses into glutaric acid. The glutaric acid is then purified and neutralized with sodium hydroxide to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Monosodium glutarate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form glutaric acid and other oxidation products.
Reduction: Reduction of this compound can produce glutaraldehyde, a compound used in various industrial applications.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations, such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Aqueous solutions of potassium chloride or calcium chloride.
Major Products Formed
Oxidation: Glutaric acid, carbon dioxide, and water.
Reduction: Glutaraldehyde and water.
Substitution: Potassium glutarate, calcium glutarate.
Applications De Recherche Scientifique
Monosodium glutarate has a wide range of applications in scientific research:
Mécanisme D'action
Monosodium glutarate exerts its effects primarily through its interaction with glutamate receptors in the body. When ingested, it stimulates the taste receptors on the tongue, enhancing the savory taste of foods. In the body, it is metabolized to glutaric acid, which can enter various metabolic pathways. Glutaric acid can be further metabolized to succinyl-CoA, an intermediate in the citric acid cycle, which plays a crucial role in cellular energy production .
Comparaison Avec Des Composés Similaires
Monosodium glutarate is often compared with other similar compounds, such as:
Monosodium Glutamate: Both compounds are sodium salts of dicarboxylic acids, but monosodium glutamate is derived from glutamic acid, while this compound is derived from glutaric acid.
Disodium Inosinate: This compound is another flavor enhancer used in combination with monosodium glutamate to enhance the umami taste of foods.
Disodium Guanylate: Similar to disodium inosinate, this compound is used in combination with monosodium glutamate to enhance the savory taste of foods.
This compound is unique in its ability to enhance the savory taste of foods while also being used in various scientific and industrial applications. Its versatility and effectiveness make it a valuable compound in multiple fields.
Propriétés
IUPAC Name |
sodium;5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.Na/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMPAXDXQYLVTA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-94-1 (Parent) | |
| Record name | Monosodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187080 | |
| Record name | Monosodium glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-88-2 | |
| Record name | Monosodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monosodium glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36765054OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


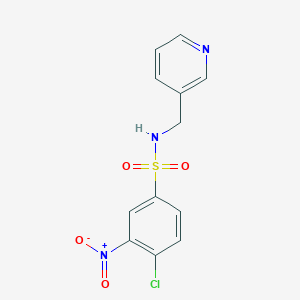
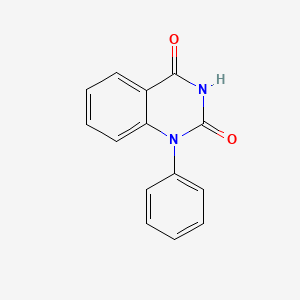
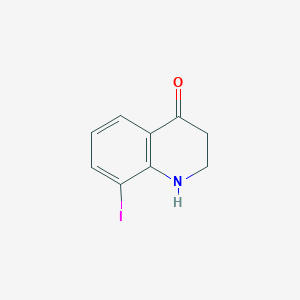
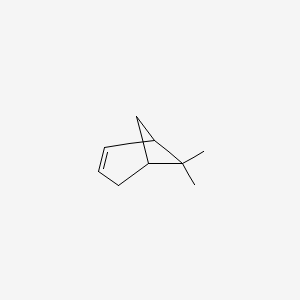
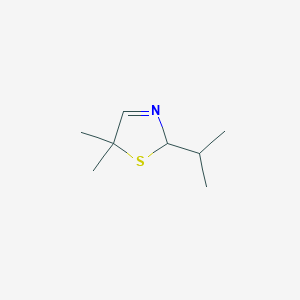
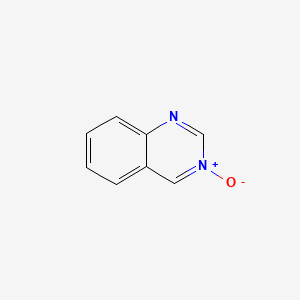
![1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene](/img/structure/B3051322.png)
